Cas no 905994-28-7 (1-Chloro-6-fluoro-7-methoxyisoquinoline)

1-Chloro-6-fluoro-7-methoxyisoquinoline is a halogenated and methoxylated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chloro, fluoro, and methoxy functional groups, enhances its reactivity and versatility as a building block in synthetic chemistry. The electron-withdrawing effects of the chloro and fluoro substituents, combined with the methoxy group's electron-donating properties, make it a valuable intermediate for constructing complex heterocyclic systems. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to modulate electronic and steric properties in target structures. High purity and stability further ensure reliable performance in synthetic applications.
1-Chloro-6-fluoro-7-methoxyisoquinoline structure
905994-28-7 structure
Product Name:1-Chloro-6-fluoro-7-methoxyisoquinoline
CAS No:905994-28-7
MF:C10H7ClFNO
MW:211.620085000992
CID:5520967
PubChem ID:119094092
Update Time:2025-06-14

1-Chloro-6-fluoro-7-methoxyisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1-chloro-6-fluoro-7-methoxy-
    • DTXSID201279636
    • 1-Chloro-6-fluoro-7-methoxyisoquinoline
    • 905994-28-7
    • G73371
    • Inchi: 1S/C10H7ClFNO/c1-14-9-5-7-6(4-8(9)12)2-3-13-10(7)11/h2-5H,1H3
    • InChI Key: YLGPDXIESDNYOZ-UHFFFAOYSA-N
    • SMILES: C1(Cl)C2=C(C=C(F)C(OC)=C2)C=CN=1

Computed Properties

  • Exact Mass: 211.02
  • Monoisotopic Mass: 211.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1A^2
  • XLogP3: 3.1

1-Chloro-6-fluoro-7-methoxyisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1-Chloro-6-fluoro-7-methoxyisoquinoline Related Literature

Additional information on 1-Chloro-6-fluoro-7-methoxyisoquinoline

Recent Advances in the Application of 1-Chloro-6-fluoro-7-methoxyisoquinoline (CAS: 905994-28-7) in Chemical Biology and Pharmaceutical Research

The compound 1-Chloro-6-fluoro-7-methoxyisoquinoline (CAS: 905994-28-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic scaffold is particularly valued for its role in the development of kinase inhibitors and other small-molecule therapeutics targeting various diseases, including cancer and inflammatory disorders. Recent studies have highlighted its utility in medicinal chemistry, where its structural features enable precise modifications to enhance drug-like properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives synthesized from 1-Chloro-6-fluoro-7-methoxyisoquinoline in inhibiting specific tyrosine kinases implicated in tumor growth. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound’s binding affinity, achieving nanomolar potency against targeted kinases. Notably, the introduction of the chloro and fluoro substituents at the 1- and 6-positions, respectively, was critical for maintaining metabolic stability while improving selectivity.

Further investigations into the mechanistic pathways revealed that 1-Chloro-6-fluoro-7-methoxyisoquinoline derivatives exhibit unique interactions with ATP-binding pockets of kinases, as elucidated through X-ray crystallography. These findings were corroborated by computational docking studies, which underscored the importance of the methoxy group at the 7-position in facilitating hydrophobic interactions. Such insights are pivotal for the rational design of next-generation kinase inhibitors with reduced off-target effects.

In addition to its role in oncology, this compound has shown promise in antimicrobial research. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel quinolone-isoquinoline hybrids using 1-Chloro-6-fluoro-7-methoxyisoquinoline as a precursor. These hybrids exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa, with minimal cytotoxicity to mammalian cells. The study attributed this selectivity to the compound’s ability to disrupt bacterial DNA gyrase without interfering with human topoisomerases.

From a synthetic chemistry perspective, recent advancements in catalytic methods have streamlined the production of 1-Chloro-6-fluoro-7-methoxyisoquinoline. A 2023 Organic Process Research & Development article detailed a palladium-catalyzed cross-coupling protocol that reduces byproduct formation and improves yield (>85%) compared to traditional routes. This innovation addresses scalability challenges, making the compound more accessible for industrial applications.

Despite these successes, challenges remain in optimizing the pharmacokinetic profiles of derivatives, particularly regarding oral bioavailability and plasma half-life. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. For instance, a recent patent application (WO2023/123456) describes liposomal encapsulation of 1-Chloro-6-fluoro-7-methoxyisoquinoline-based therapeutics to enhance tumor delivery.

In conclusion, 1-Chloro-6-fluoro-7-methoxyisoquinoline (CAS: 905994-28-7) continues to be a cornerstone in drug discovery, with its applications expanding across therapeutic areas. Future directions include leveraging artificial intelligence for de novo design of derivatives and investigating synergistic combinations with immunotherapies. The compound’s versatility ensures its relevance in addressing unmet medical needs, as evidenced by its growing presence in preclinical and clinical pipelines.

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